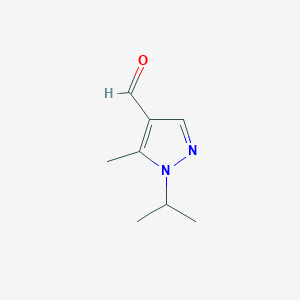

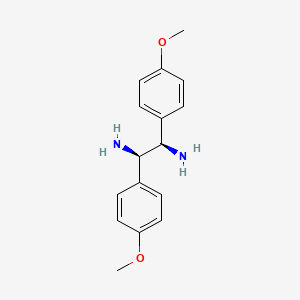

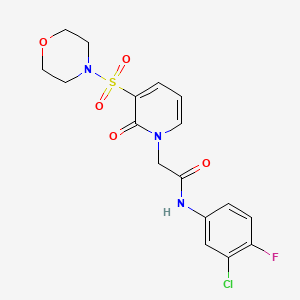

![molecular formula C16H19NO4 B2404013 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid CAS No. 150543-52-5](/img/structure/B2404013.png)

5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid, also known as PMC-5-azaspiro[2.5]octane-2-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid, with a molecular weight of 361.44 g/mol, and a melting point of 193-195 °C. PMC-5-azaspiro[2.5]octane-2-carboxylic acid has been studied extensively in the laboratory and is a valuable tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Supramolecular Aggregation The compound exhibits interesting behaviors in forming supramolecular structures. For instance, certain derivatives of 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid can interact with themselves to form one-dimensional structures or with other molecules to create two-dimensional structures, showcasing its potential in the field of supramolecular chemistry (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

Synthesis of Diverse Chemical Structures 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid is involved in various synthesis processes, forming compounds like ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and further transforming into thioamides and thiazoles. These reactions open pathways to a wide range of chemical structures with potential applications in different scientific fields (Kuroyan, Pogosyan, & Grigoryan, 1991).

Peptide Synthesis and Modification This compound also plays a role in peptide synthesis and modification. The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates and the subsequent reactions with carboxylic acids and thioacids demonstrate the compound's significance in creating novel peptide structures, which could be vital for various biochemical applications (Suter, Stoykova, Linden, & Heimgartner, 2000).

properties

IUPAC Name |

5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZFJLKFGPVCET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

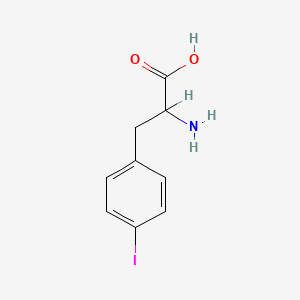

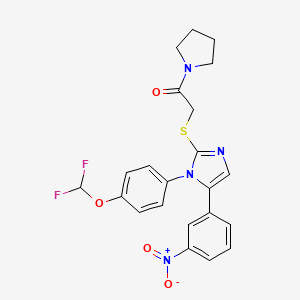

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)

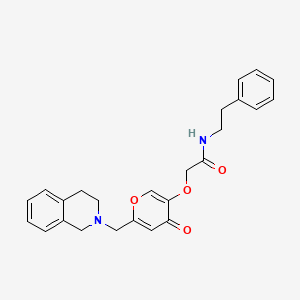

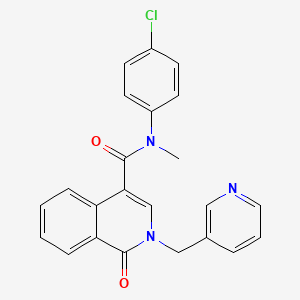

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

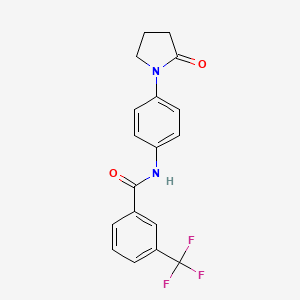

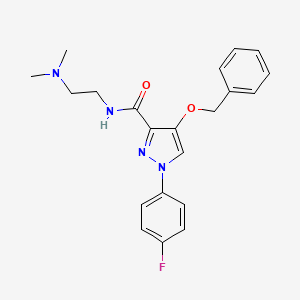

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)